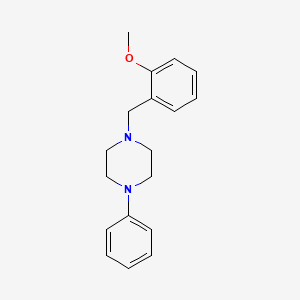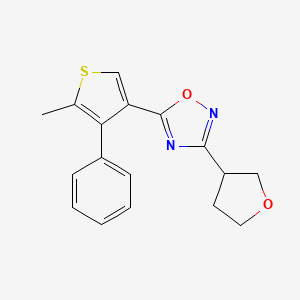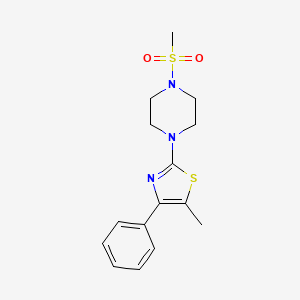
1-(2-methoxybenzyl)-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxybenzyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxybenzyl group and a phenyl group attached to the piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxybenzyl)-4-phenylpiperazine typically involves the reaction of 2-methoxybenzyl chloride with 4-phenylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-methoxybenzyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The phenyl group can be reduced to form a cyclohexyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogenating agents (e.g., bromine or chlorine) or alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation: Formation of 1-(2-hydroxybenzyl)-4-phenylpiperazine or 1-(2-formylbenzyl)-4-phenylpiperazine.
Reduction: Formation of 1-(2-methoxycyclohexyl)-4-phenylpiperazine.
Substitution: Formation of 1-(2-halobenzyl)-4-phenylpiperazine or 1-(2-alkylbenzyl)-4-phenylpiperazine.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-methoxybenzyl)-4-phenylpiperazine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, such as serotonin and dopamine receptors, which play a crucial role in regulating mood, cognition, and behavior. The compound may also influence intracellular signaling pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-methoxybenzyl)-4-(2-methoxyphenyl)piperazine
- 1-(2-methoxybenzyl)-4-(4-methoxyphenyl)piperazine
- 1-(2-methoxybenzyl)-4-(3-methoxyphenyl)piperazine
Uniqueness
1-(2-methoxybenzyl)-4-phenylpiperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for various molecular targets, leading to unique biological effects.
Propiedades
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-21-18-10-6-5-7-16(18)15-19-11-13-20(14-12-19)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNRJDAPSFQWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methyl-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B5615423.png)
![1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one](/img/structure/B5615429.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B5615431.png)
![N-isopropyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5615439.png)
![5-{3-[(3,5-dimethoxybenzyl)oxy]phenyl}-2-furamide](/img/structure/B5615447.png)
![(1S*,5R*)-6-(2-methoxyisonicotinoyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5615463.png)

![2-ethyl-N-[2-(5-methyl-2-furyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5615488.png)


![5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-prop-2-enyl-N-prop-2-ynyl-1,2-oxazole-3-carboxamide](/img/structure/B5615531.png)
![1-Pyridin-2-yl-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B5615536.png)
![N~1~,N~1~-dimethyl-N~3~-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1,3-piperidinedicarboxamide](/img/structure/B5615552.png)
![1-{5-[3-(methylthio)phenyl]-2-furoyl}pyrrolidine](/img/structure/B5615557.png)
